2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is an organic compound that features a cyclopentylthio group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acyl chloride under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Coupling of the two fragments: The final step involves coupling the cyclopentylthio and furan fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopentylthio group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide: Similar structure but with the furan ring in a different position.
2-(cyclopentylthio)-N-(1-(thiophen-3-yl)propan-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(cyclopentylthio)-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The unique combination of the cyclopentylthio group and the furan ring in 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11(8-12-6-7-17-9-12)15-14(16)10-18-13-4-2-3-5-13/h6-7,9,11,13H,2-5,8,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXFVLTBNPAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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